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Compound of Interest

Compound Name: GSK2636771

Cat. No.: B560116 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two selective PI3Kβ inhibitors, GSK2636771 and SAR260301. This

analysis is based on publicly available preclinical and clinical data to inform research and

development decisions.

Both GSK2636771 and SAR260301 are orally bioavailable small molecules designed to

selectively target the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). The

PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and the β isoform of

PI3K is particularly implicated in tumors with loss of the tumor suppressor PTEN.[1][2][3] This

has made PI3Kβ a compelling target for anticancer therapies.

Mechanism of Action
GSK2636771 is a potent, ATP-competitive inhibitor of PI3Kβ.[4][5] Similarly, SAR260301 acts

as a selective inhibitor of PI3Kβ kinase activity within the PI3K/Akt/mTOR pathway.[3] Both

compounds are intended to induce apoptosis and inhibit the growth of tumor cells that are

dependent on PI3Kβ signaling, such as those with PTEN deficiency.[3][5]

Preclinical Performance: A Head-to-Head Look
While direct comparative studies are limited, independent preclinical data provide insights into

the potency and selectivity of each compound.
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In Vitro Potency and Selectivity
GSK2636771 has demonstrated high potency and selectivity for PI3Kβ. In biochemical assays,

it exhibits an IC50 of 5.2 nM and a Ki of 0.89 nM for PI3Kβ.[5] It shows over 900-fold selectivity

for PI3Kβ compared to the α and γ isoforms and over 10-fold selectivity against the δ isoform.

[5] In cellular assays, GSK2636771 effectively inhibits the growth of PTEN-deficient cancer cell

lines.[6]

SAR260301 has an IC50 of 52 nM for PI3Kβ and is also reported to be selective for this

isoform over other PI3K isoforms.[7]

Table 1: Comparison of In Vitro Potency and Selectivity

Parameter GSK2636771 SAR260301

Target PI3Kβ PI3Kβ

IC50 (PI3Kβ) 5.2 nM[5] 52 nM[7]

Ki (PI3Kβ) 0.89 nM[5] Not Reported

Selectivity
>900-fold vs PI3Kα/γ>10-fold

vs PI3Kδ[5]

Selective for p110β over other

PI3K isoforms[7]

In Vivo Efficacy in Xenograft Models
GSK2636771 has been shown to inhibit tumor growth in mouse xenograft models. In mice

bearing PC3 prostate cancer xenografts (a PTEN-deficient line), oral administration of

GSK2636771 resulted in stable disease and tumor growth inhibition.[4]

SAR260301 also demonstrated significant in vivo activity in a UACC-62 xenograft model in

mice.[7]

Clinical Development and Pharmacokinetics
Both GSK2636771 and SAR260301 have been evaluated in Phase I clinical trials in patients

with advanced solid tumors.
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GSK2636771
A first-in-human Phase I/IIa study of GSK2636771 was conducted in patients with advanced

solid tumors, with a focus on those with PTEN deficiency.[6] The study established a

recommended Phase II dose (RP2D) and demonstrated a manageable safety profile.[6] Dose-

limiting toxicities included hypophosphatemia and hypocalcemia.[6] Common adverse events

were diarrhea, nausea, and vomiting.[6] The pharmacokinetic profile of GSK2636771 showed

that exposure increased in a dose-proportional manner with repeat dosing.[4]

SAR260301
A Phase I trial of SAR260301 in patients with advanced solid tumors also showed an

acceptable safety profile, with the most frequent treatment-related adverse events being

nausea, vomiting, and diarrhea.[8] However, the clinical development of SAR260301 was

terminated due to its rapid clearance, which prevented sustained pathway inhibition at tolerated

doses.[8]

Table 2: Summary of Phase I Clinical Trial Data

Feature GSK2636771 SAR260301

Trial Phase Phase I/IIa[6] Phase I[8]

Patient Population
Advanced solid tumors (PTEN

deficient)[6]
Advanced solid tumors[8]

Dose-Limiting Toxicities
Hypophosphatemia,

Hypocalcemia[6]

Pneumonitis, Increased

GGT[8]

Common Adverse Events Diarrhea, Nausea, Vomiting[6] Nausea, Vomiting, Diarrhea[8]

Clinical Development Status Advanced to further trials
Terminated due to rapid

clearance[8]

Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

Both GSK2636771 and SAR260301 are designed to inhibit this pathway at the level of PI3Kβ.
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Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by GSK2636771
and SAR260301.

A typical experimental workflow to evaluate the efficacy of these inhibitors involves a multi-step

process from in vitro characterization to in vivo validation.
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Caption: A generalized experimental workflow for the preclinical and early clinical evaluation of

PI3Kβ inhibitors.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of

results. Below are summaries of methodologies cited in the evaluation of GSK2636771.

Biochemical Kinase Assay (for GSK2636771)
The biochemical selectivity of GSK2636771 was determined using the PI3-Kinase HTRF™

Assay (EMD Millipore).[9] This assay is a time-resolved fluorescence resonance energy

transfer (FRET)-based assay that measures the production of PIP3. The inhibitor is incubated

with the respective PI3K isoform, ATP, and the PIP2 substrate. The amount of PIP3 produced is

then detected using a specific antibody and a fluorescent tracer, with a decrease in the FRET

signal indicating inhibition of the kinase.

Cell Viability Assay (for GSK2636771)
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Anchorage-independent cell growth was assessed using a soft agar assay.[9] Cells were

seeded in a 96-well plate in a soft agar medium. GSK2636771 was added at various

concentrations, and the cells were incubated for 6 days. Cell viability was then determined

using a suitable method, such as a colorimetric assay that measures metabolic activity.

Western Blot Analysis (for GSK2636771)
To assess the impact on the PI3K signaling pathway, cells were treated with GSK2636771 for a

specified duration.[6] Cell lysates were then prepared and subjected to SDS-PAGE, followed by

transfer to a membrane. The membranes were probed with primary antibodies against

phosphorylated and total AKT, and other downstream effectors like S6K. An appropriate

secondary antibody conjugated to a fluorescent dye was used for detection, and the protein

bands were visualized and quantified using an imaging system.[4]

Mouse Xenograft Model (for GSK2636771)
Female nude mice were subcutaneously injected with PC3 human prostate cancer cells.[6]

Once tumors reached a specified volume (e.g., ~200–250 mm³), the mice were randomized

into treatment and vehicle control groups.[4][6] GSK2636771 was administered orally at

various doses for a defined period (e.g., 21 days).[4][6] Tumor volume and body weight were

measured regularly to assess efficacy and toxicity.[4][6] For pharmacodynamic studies, tumors

and blood samples were collected at different time points after dosing to measure drug

concentration and the levels of phosphorylated AKT.[6]

Conclusion
Both GSK2636771 and SAR260301 are selective inhibitors of PI3Kβ with demonstrated

preclinical activity in PTEN-deficient cancer models. GSK2636771 has shown a manageable

safety profile and has progressed to further clinical evaluation. In contrast, the clinical

development of SAR260301 was halted due to unfavorable pharmacokinetic properties,

specifically rapid clearance. This comparative analysis underscores the importance of not only

potency and selectivity but also favorable pharmacokinetic profiles in the successful

development of targeted cancer therapies. For researchers in the field, GSK2636771
represents a valuable tool for further investigating the role of PI3Kβ in cancer and as a potential

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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